Sodium persulfate

Descripción general

Descripción

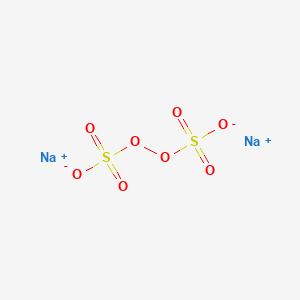

Sodium persulfate (Na2S2O8) is a chemical compound that is widely used as an oxidizing agent in various applications, including organic synthesis, water treatment, and soil remediation. It is known for its ability to generate reactive radicals under certain conditions, which can facilitate the degradation of organic contaminants and the synthesis of complex organic molecules.

Synthesis Analysis

Sodium persulfate can be synthesized through the electrochemical oxidation of sodium sulfate, as suggested by the evidence for electrochemical production of persulfate from sulfate released by the surfactant sodium dodecyl sulfate . This process involves the use of anodic oxidation with boron-doped diamond, which has been shown to be highly efficient in generating persulfate.

Molecular Structure Analysis

The molecular structure of sodium persulfate consists of two sulfate groups linked by a peroxide bond. This structure is responsible for its strong oxidizing properties, as the peroxide bond can easily break to form sulfate radicals, which are highly reactive and can initiate various chemical reactions.

Chemical Reactions Analysis

Sodium persulfate is involved in a variety of chemical reactions, particularly as an oxidant in organic synthesis and environmental remediation. For instance, it has been used in the Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides, forming biaryl C–C bonds from unactivated sp2 hybridized C–H bonds . Additionally, it can mediate the self-condensation of N-aryl acetoacetamides to form polysubstituted 4-pyridones, involving a novel N to C 1,3-acyl migration .

Physical and Chemical Properties Analysis

Sodium persulfate is a strong oxidant that is stable under normal conditions but can decompose upon heating or in the presence of reducing agents. Its oxidation potential allows it to degrade various organic contaminants, such as trichloroethylene (TCE) and polychlorinated biphenyls (PCBs), through in situ chemical oxidation (ISCO) . The reaction rate of sodium persulfate with contaminants like TCE is influenced by temperature and pH, with the highest degradation rates observed at neutral pH and higher temperatures . Radical scavenging tests have indicated that the sulfate radical (SO4•-) predominates under acidic conditions, while the hydroxyl radical (•OH) is more prevalent under basic conditions .

Sodium persulfate's reactivity can also be activated by various substances, including transition metals like ferrous ion (Fe2+), which can produce sulfate free radicals with a redox potential of 2.6 V . Additionally, novel activators such as graphene have been employed to catalyze the activation of sodium persulfate for the degradation of micro-pollutants like parabens in water .

Aplicaciones Científicas De Investigación

-

Environmental Science and Pollution Research

- Sodium persulfate is used in persulfate-based advanced oxidation processes (PS-AOPs) for the removal of trace organic pollutants from complex water substrates . PS-AOPs have been extensively studied for the degradation of pesticides, drugs, halogen compounds, dyes, and other pollutants .

- The activation strategies for persulfate include carbon material activation, photocatalysis, transition metal activation, electrochemical activation, ultrasonic activation, thermal activation, and alkali activation .

- The application of PS-AOPs in wastewater treatment and in situ groundwater treatment has shown promising results .

-

Water, Air, & Soil Pollution

- Sodium persulfate is used in the degradation of emerging contaminants by persulfate oxidation technology .

- The activation methods encompass thermal activation, photoactivation, ultrasonic activation, electrical activation, microwave activation, and transition metal ion activation .

- The sulfate radicals generated from persulfate and permonosulfate have strong oxidizing properties and can effectively degrade emerging pollutants .

-

Emulsion Polymerization

- Sodium persulfate is mainly used as a radical initiator for emulsion polymerization reactions for styrene-based polymers such as Acrylonitrile butadiene styrene .

- The polymerization process involves the use of sodium persulfate to initiate the reaction, leading to the formation of the polymer .

- The resulting polymers have lower free monomer than conventional thermal polymerizations .

-

Degradation of Antibiotics and Dyes in Wastewater Treatment

- Sodium persulfate has been applied in diverse processes, such as the degradation of antibiotics and dyes in wastewater treatment .

- The sulfate radicals generated can oxidize the pollutants to simpler by-products and harmless compounds such as CO2 and H2O .

- The degradation rate of reactive dyes reached 97.7% using a mixture containing sodium persulfate .

-

Organic Synthesis

- Sodium persulfate is used as an oxidant in organic synthesis reactions .

- It can be used in transition-metal-catalyzed reactions or as an oxidative species in crucial steps in metal-free reactions .

- Sodium persulfate is an inexpensive oxidant that is stable and easy to handle, making it a good reagent choice for several strategic synthetic transformations .

-

Preparation of Aldehydes, Ketones, Carboxylic Acids, Quinones

- Persulfates are oxidizing agents in the preparation of aldehydes, ketones, carboxylic acids, quinones, and a variety of other compounds .

- The pharmaceutical industry uses sodium persulfate as a reagent in the preparation of antibiotics .

- The exact methods and outcomes can vary depending on the specific synthesis process .

-

Bleaching Agent

-

Etching of Zinc and Printed Circuit Boards

- Sodium persulfate is used as a replacement for ammonium persulfate in etching mixtures for zinc and printed circuit boards .

- The etching process involves the application of sodium persulfate solution to the material, which reacts with the surface and dissolves the unwanted parts .

- The results include the creation of desired patterns or designs on the material .

-

Pickling of Copper and Other Metals

- Sodium persulfate is used in Enhanced In Situ Solidification and Stabilization (ISS) blends .

- The process involves the use of soil mixing to blend binding agents with contaminated soils .

- The results include reduced hydraulic conductivity, increased compressive strength, and lower contaminant flux and leachate concentrations .

- Sodium persulfate is used in In Situ Chemical Oxidation .

- The process involves adding thermodynamically powerful electron acceptors to transform organic contaminants of concern via an oxidation pathway .

- The results include contaminant destruction, reduced risk from less contaminant mass, and lower concentrations .

- Sodium persulfate is used in remediation technologies .

- The process involves the use of sodium persulfate as an oxidant to transform contaminants .

- The results include the effective remediation of contaminated sites .

- Sodium persulfate is used for accelerated curing of low formaldehyde adhesives .

- The curing process involves the use of sodium persulfate to initiate the reaction, leading to the formation of the adhesive .

- The resulting adhesives have lower free formaldehyde than conventional thermal polymerizations .

- Sodium persulfate is used as a detergent component .

- The detergent process involves the use of sodium persulfate to initiate the cleaning action .

- The results include the effective cleaning of clothes and other materials .

- Sodium persulfate is used in hair cosmetics, particularly as a bleach .

- The bleaching process involves the oxidation of color compounds, making them colorless .

- The results include the lightening of hair color .

- Sodium persulfate is used as a replacement for ammonium persulfate in etching mixtures for zinc and printed circuit boards .

- The etching process involves the application of sodium persulfate solution to the material, which reacts with the surface and dissolves the unwanted parts .

- The results include the creation of desired patterns or designs on the material .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

disodium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQMHPLRPQMAMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O8, Na2O8S2 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029698 | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water, g/100ml at 20 °C: 55.6 | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.1 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Product Name |

Sodium persulfate | |

CAS RN |

7775-27-1 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J49FYF16JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

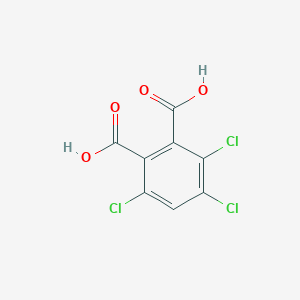

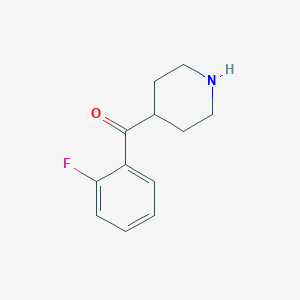

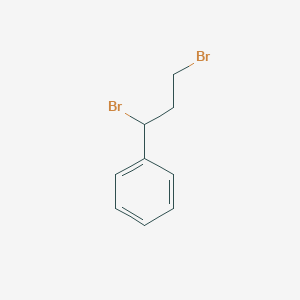

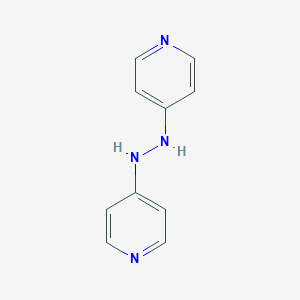

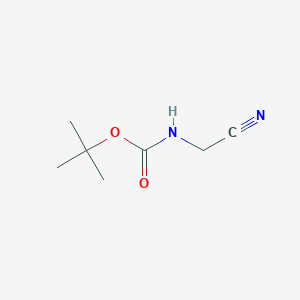

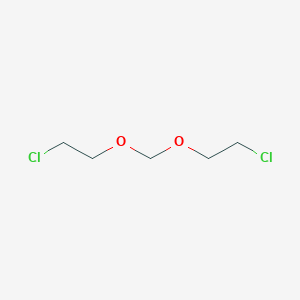

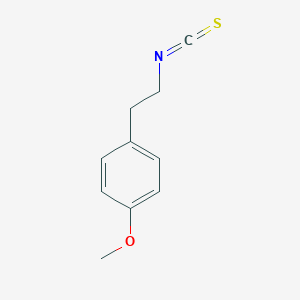

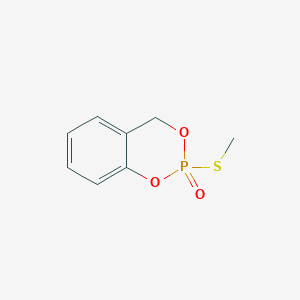

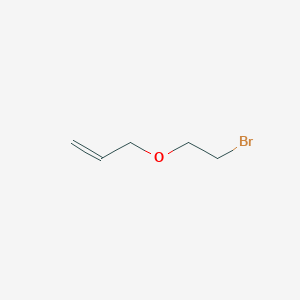

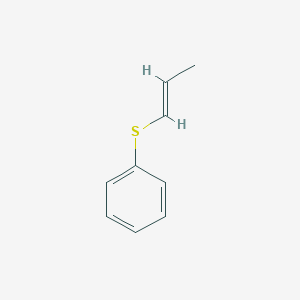

Synthesis routes and methods I

Procedure details

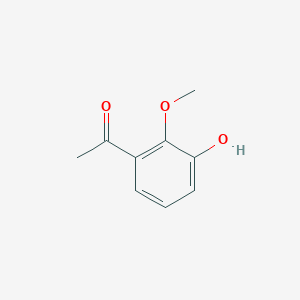

Synthesis routes and methods II

Procedure details

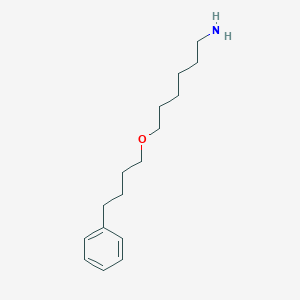

Synthesis routes and methods III

Procedure details

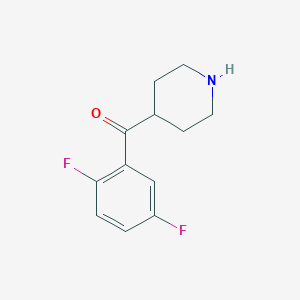

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)